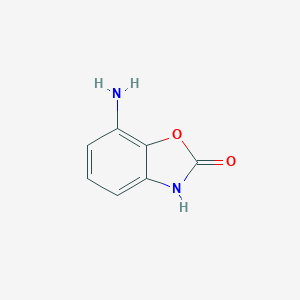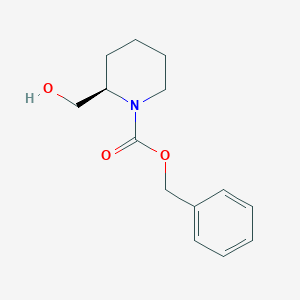
2-Hydroxy-7-nitrofluorene
Übersicht
Beschreibung
2-Hydroxy-7-nitrofluorene is a chemical compound with the formula C13H9NO3 . It is also known as fluoren-2-ol, 7-nitro-7-hydroxy-2-nitrofluorene, 7-nitro-9h-fluoren-2-ol, and 7-nitrofluoren-2-ol . It contains a total of 28 bonds, including 19 non-H bonds, 14 multiple bonds, 1 rotatable bond, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 nitro group (aromatic), and 1 aromatic hydroxyl .
Synthesis Analysis
The synthesis of 2-Hydroxy-7-nitrofluorene can be achieved from 2-Amino-7-nitrofluorene . More details about the synthesis process can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-7-nitrofluorene is characterized by a well-defined position of the fluorene moiety, which can flip around the long axis on a millisecond time scale . The molecule contains 1 nitro group (aromatic) and 1 aromatic hydroxyl .Chemical Reactions Analysis
Organonitrate compounds like 2-Hydroxy-7-nitrofluorene range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .Physical And Chemical Properties Analysis
2-Hydroxy-7-nitrofluorene is a solid compound . It does not react rapidly with air or water . The flash point data for this chemical are not available, but it is probably combustible .Wissenschaftliche Forschungsanwendungen
Endocrine Disruption Studies
2-Hydroxy-7-nitrofluorene has been used in studies investigating endocrine-disrupting metabolic activation . It’s been found that Nitropolycyclic aromatic hydrocarbons (NPAHs), one of the most important airborne pollutants, can be converted to endocrine-disrupting metabolites by cytochrome P450 1A1 (CYP1A1) in human cells . The metabolites produced are more toxic to model aquatic organisms (e.g. Green algea) than the original compound .
Optical Investigations
The compound has been used in optical investigations as a solvatochromic dye . Solvatochromic dyes are gaining attention due to their unique photophysical, antifungal and anticancer properties . The compound shows a clear solvatochromic behavior close to the blue part (370–420 nm) of the visible spectrum .
Fluorescence Studies
2-Hydroxy-7-nitrofluorene has been used in fluorescence studies . It has high molar absorptivity and excellent quantum yield in most solvents; however, its fluorescence is completely quenched in water . This property may be favorable in biolabeling applications, where background fluorescence should be kept minimal .
Antifungal and Anticancer Properties
As mentioned earlier, solvatochromic isocyano-aminoarenes (ICAArs), which include 2-Hydroxy-7-nitrofluorene, have been gaining attention due to their unique photophysical, antifungal and anticancer properties .
Airborne Pollutant Studies
2-Hydroxy-7-nitrofluorene is one of the Nitropolycyclic aromatic hydrocarbons (NPAHs), which are considered one of the most important airborne pollutants . Therefore, it’s used in studies investigating the impact and mitigation of airborne pollutants .
Biotransformation Process Studies
The compound has been used in studies investigating the biotransformation process of Nitropolycyclic aromatic hydrocarbons (NPAHs) . These studies aim to provide a comprehensive understanding of the activation and transformation mechanism of NPAHs catalyzed by human P450 enzyme .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 2-Hydroxy-7-nitrofluorene could involve a comprehensive understanding of its biotransformation process and the activation of various Nitropolycyclic Aromatic Hydrocarbons (NPAHs) catalyzed by human P450 enzyme . This could aid in the development of new methods for the detection and analysis of NPAHs in environmental samples .
Wirkmechanismus
Target of Action
The primary target of 2-Hydroxy-7-nitrofluorene is DNA . This compound has been shown to interact with DNA, specifically by being linked into a 13mer DNA duplex opposite an abasic site .
Mode of Action
2-Hydroxy-7-nitrofluorene interacts with its target, DNA, by being covalently linked into the DNA duplex . The compound occupies a well-defined position in place of a base pair but can flip around the long axis on a millisecond time scale . This interaction can cause changes in the DNA structure and function.
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxy-7-nitrofluorene involve the conversion of nitro-aromatics to reduced products, notably the hydroxylamines, by the enzyme nitroreductase . These reduced products can interact directly with DNA and can cause mutations .
Pharmacokinetics
It has been identified in human blood, suggesting that it can be absorbed and distributed in the body . More research is needed to fully understand the compound’s pharmacokinetics and their impact on bioavailability.
Result of Action
The interaction of 2-Hydroxy-7-nitrofluorene with DNA can lead to mutations . Additionally, some of the metabolites of 2-Hydroxy-7-nitrofluorene are more toxic to certain organisms (e.g., Green algae) than the parent compound .
Action Environment
The action of 2-Hydroxy-7-nitrofluorene can be influenced by environmental factors. For instance, when mixed with reducing agents, including hydrides, sulfides, and nitrides, it may begin a vigorous reaction that culminates in a detonation . Furthermore, the compound may explode in the presence of a base such as sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents .
Eigenschaften
IUPAC Name |
7-nitro-9H-fluoren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-11-2-4-13-9(7-11)5-8-6-10(14(16)17)1-3-12(8)13/h1-4,6-7,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTOHJFKIJLYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Record name | 2-HYDROXY-7-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20506 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074871 | |
| Record name | 2-Hydroxy-7-nitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-hydroxy-7-nitrofluorene is a solid. | |
| Record name | 2-HYDROXY-7-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20506 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2-Hydroxy-7-nitrofluorene | |
CAS RN |
6633-40-5 | |
| Record name | 2-HYDROXY-7-NITROFLUORENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20506 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 7-Nitro-9H-fluoren-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6633-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoren-2-ol, 7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006633405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002667838 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-7-nitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-hydroxy-7-nitrofluorene interact with DNA and what are the downstream effects?
A1: 2-hydroxy-7-nitrofluorene (HNF) can be covalently linked into a DNA duplex, typically replacing a base pair to minimize steric strain []. NMR studies reveal that HNF preferentially resides within the DNA helix, adopting two distinct orientations with approximately equal populations []. This interaction allows researchers to investigate local DNA dynamics and hydration. For instance, HNF fluorescence reports on the ultrafast motions of water molecules directly interacting with the DNA helix, providing insights into the biopolymer's hydration shell dynamics [].
Q2: Can you describe the structural characteristics of 2-hydroxy-7-nitrofluorene, including its molecular formula, weight, and any relevant spectroscopic data?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of 2-hydroxy-7-nitrofluorene, these can be easily deduced from its structure.
Q3: How do structural modifications of 2-hydroxy-7-nitrofluorene influence its interactions with DNA?
A3: While the provided research focuses primarily on HNF, a related molecule, 2-aminopurine (2AP), offers insights into the structure-activity relationship []. When 2AP is incorporated into a DNA duplex, it leads to alterations in helical parameters and affects the base pair lifetimes of neighboring bases []. This suggests that even small structural changes in the fluorophore can impact its interaction with DNA and the subsequent structural and dynamic perturbations. Further research with systematically modified HNF derivatives would be needed to fully elucidate the structure-activity relationship for this molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)










![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)